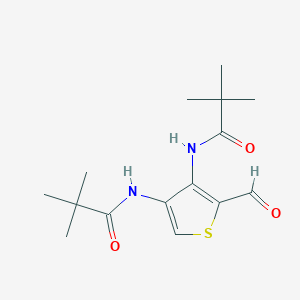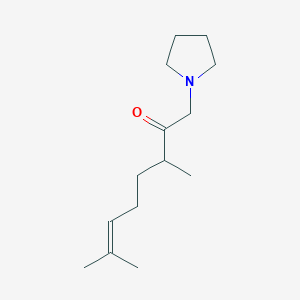![molecular formula C25H36O2Si B14389507 Ethyl 2-[methyl(diphenyl)silyl]decanoate CAS No. 89638-16-4](/img/structure/B14389507.png)
Ethyl 2-[methyl(diphenyl)silyl]decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[methyl(diphenyl)silyl]decanoate is an organosilicon compound that features a silicon atom bonded to a methyl group and two phenyl groups, with an ethyl ester group attached to a decanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[methyl(diphenyl)silyl]decanoate typically involves the reaction of a silyl chloride with an alcohol in the presence of a base. One common method is the reaction of methyl(diphenyl)silyl chloride with ethyl 2-decanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[methyl(diphenyl)silyl]decanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl 2-[methyl(diphenyl)silyl]decanol.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[methyl(diphenyl)silyl]decanoate involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can act as a protecting group in organic synthesis, temporarily masking reactive sites and allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[trimethylsilyl]decanoate: Similar structure but with three methyl groups attached to the silicon atom.
Ethyl 2-[dimethyl(phenyl)silyl]decanoate: Contains two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness
Ethyl 2-[methyl(diphenyl)silyl]decanoate is unique due to the presence of two phenyl groups attached to the silicon atom, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain applications, such as increased stability and specific binding properties.
Properties
CAS No. |
89638-16-4 |
|---|---|
Molecular Formula |
C25H36O2Si |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
ethyl 2-[methyl(diphenyl)silyl]decanoate |
InChI |
InChI=1S/C25H36O2Si/c1-4-6-7-8-9-16-21-24(25(26)27-5-2)28(3,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,4-9,16,21H2,1-3H3 |
InChI Key |
OOGUYQVZJFWQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


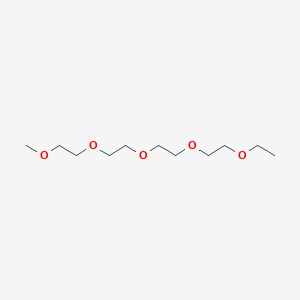
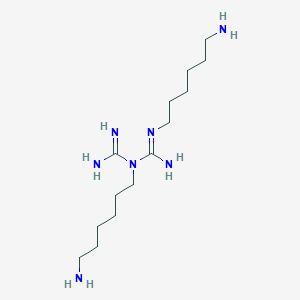
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
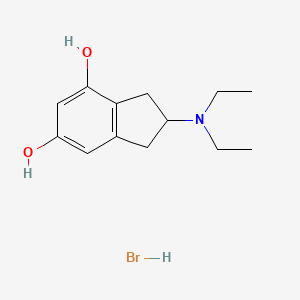
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
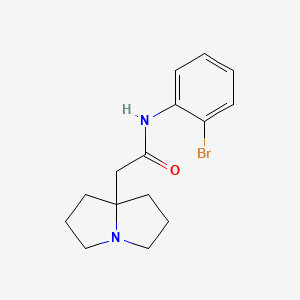
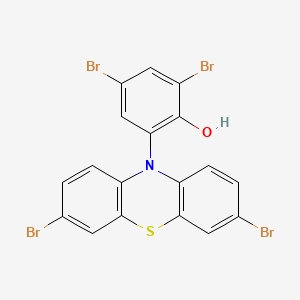
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
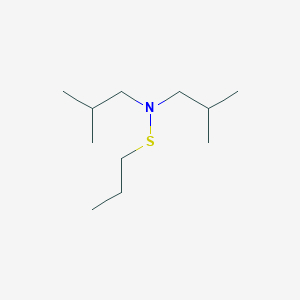
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
